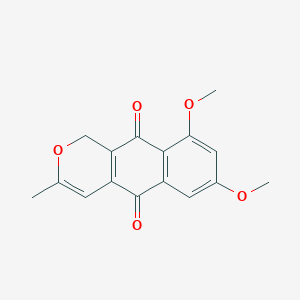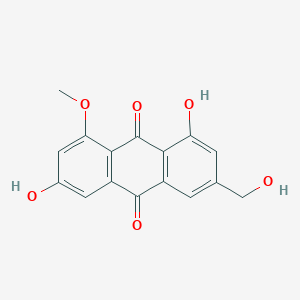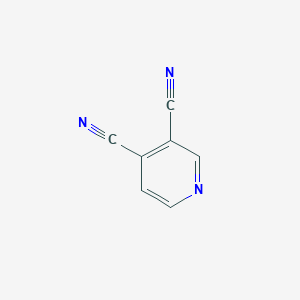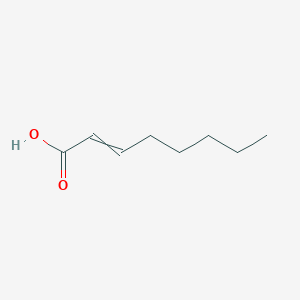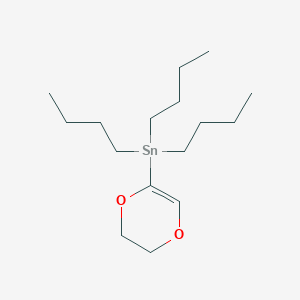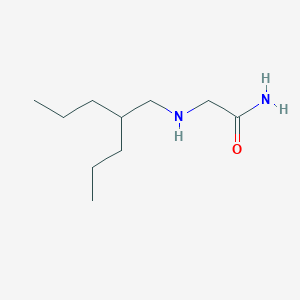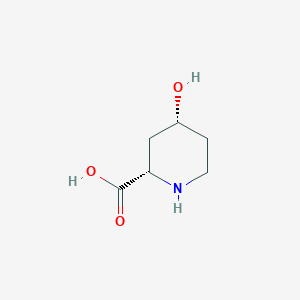
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid
Übersicht
Beschreibung
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound features a piperidine ring, a common structural motif in many bioactive molecules, and contains both a hydroxyl group and a carboxylic acid functional group, which can be involved in various chemical reactions.
Synthesis Analysis
The synthesis of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid has been achieved through different synthetic routes. One approach involves an iodine-induced intramolecular cyclization of a carbonate and a Co-catalyzed Hydrolytic Kinetic Resolution (HKR) of two stereocentered racemic azido epoxide to construct the chiral 1,3-amino alcohol functionality with high optical purity (99% ee) from benzaldehyde . Another method for synthesizing related pipecolic acid derivatives starts with enantiopure 5-hydroxy-piperidone and involves a chemoselective methylenation of the amide carbonyl group followed by hydroboration/oxidation and hydrolysis to furnish the pipecolic acids in enantiopure form .
Molecular Structure Analysis
The molecular structure of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid is characterized by the presence of two stereocenters at the 2nd and 4th positions of the piperidine ring. The stereochemistry of these centers is crucial for the biological activity of the molecule. The hydroxyl group at the 4th position and the carboxylic acid group at the 2nd position are functional groups that can participate in hydrogen bonding and other interactions, which are important for the molecule's reactivity and binding properties.
Chemical Reactions Analysis
The presence of both a hydroxyl group and a carboxylic acid group in (2S,4R)-4-hydroxypiperidine-2-carboxylic acid allows it to undergo various chemical reactions. These functional groups can be involved in esterification, amidation, and other acid-base reactions. The hydroxyl group can also be a site for oxidation or protection-deprotection strategies in synthetic chemistry. The chiral centers provide opportunities for stereoselective reactions, which are valuable in the synthesis of enantiomerically pure compounds.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2S,4R)-4-hydroxypiperidine-2-carboxylic acid are not detailed in the provided papers, in general, the physical properties such as melting point, boiling point, solubility, and stability would be influenced by the functional groups present. The carboxylic acid group typically increases water solubility and the potential for forming salts with bases. The chemical properties would include reactivity with nucleophiles and electrophiles, the potential for forming derivatives, and the influence of the chiral centers on the outcome of chemical reactions.
Relevant case studies were not provided in the data, but the synthesis methods and molecular analyses discussed in the papers provide valuable insights into the compound's characteristics and potential applications in the synthesis of biologically active molecules.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, are recognized for their role as microbial inhibitors in biotechnological applications. These compounds can inhibit the growth and productivity of microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations lower than the desired yield. Understanding the inhibition mechanisms is crucial for developing strategies to engineer more robust microbial strains for industrial applications. The inhibition primarily affects the cell membrane and intracellular pH, suggesting that metabolic engineering could enhance microbial tolerance to these acids (Jarboe, Royce, & Liu, 2013).
Antioxidant and Antimicrobial Activity of Carboxylic Acids
Studies have explored the structure-activity relationships of natural carboxylic acids, demonstrating their significant antioxidant and antimicrobial activities. These properties are highly influenced by the structural configuration of the acids, indicating that (2S,4R)-4-hydroxypiperidine-2-carboxylic acid could potentially exhibit similar activities. Such insights are valuable for the development of new pharmaceuticals and preservatives (Godlewska-Żyłkiewicz et al., 2020).
Role in Lactic Acid Production and Derivative Synthesis
Lactic acid, an important hydroxycarboxylic acid, is produced commercially through the fermentation of biomass. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid and its derivatives can play a role in synthesizing biodegradable polymers and other chemicals from lactic acid, highlighting the importance of carboxylic acids in green chemistry and biotechnological routes (Gao, Ma, & Xu, 2011).
Drug Synthesis and Medical Applications
Levulinic acid (LEV), a biomass-derived compound, showcases the utility of carboxylic acids in drug synthesis. (2S,4R)-4-hydroxypiperidine-2-carboxylic acid, with its unique structural features, may similarly contribute to the synthesis of various drugs. The flexibility and diversity provided by the functional groups of such acids can reduce drug synthesis costs and offer cleaner reactions, underscoring their potential in medicinal chemistry (Zhang et al., 2021).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



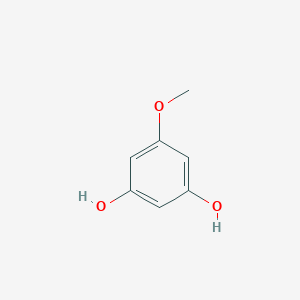
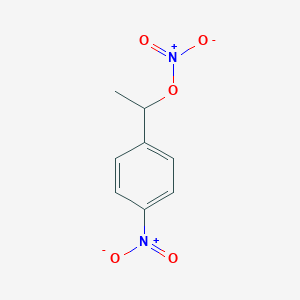
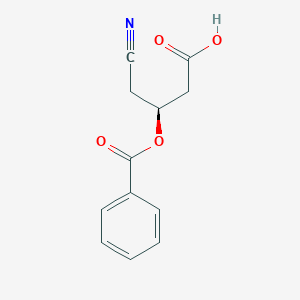
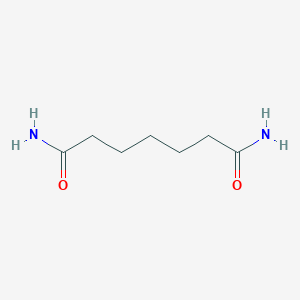
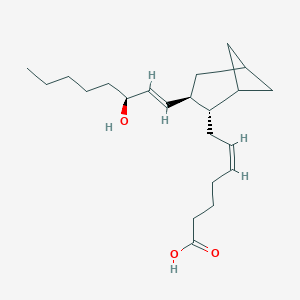
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)
![Tricyclo[2.2.1.02,6]heptan-3-amine, 1,7,7-trimethyl-, stereoisomer (9CI)](/img/structure/B161763.png)
